N-[2-[1-[(2-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]acetamide
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Overview
Description
N-[2-[1-[(2-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a piperidine ring, a pyrazole ring, and a fluoro-methoxyphenyl group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[1-[(2-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]acetamide typically involves multiple steps, starting with the preparation of the piperidine and pyrazole intermediates. The key steps include:
Formation of the Piperidine Intermediate: This involves the reaction of 2-fluoro-4-methoxybenzyl chloride with piperidine under basic conditions.
Synthesis of the Pyrazole Intermediate: This is achieved by reacting hydrazine with an appropriate diketone to form the pyrazole ring.
Coupling Reaction: The piperidine and pyrazole intermediates are then coupled using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-[1-[(2-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[2-[1-[(2-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-[1-[(2-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[1-[(2-chloro-4-methoxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]acetamide
- N-[2-[1-[(2-fluoro-4-ethoxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]acetamide
Uniqueness
N-[2-[1-[(2-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]acetamide is unique due to the presence of the fluoro-methoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, offering advantages such as enhanced binding affinity and specificity.
Properties
IUPAC Name |
N-[2-[1-[(2-fluoro-4-methoxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O2/c1-13(24)21-18-5-8-20-23(18)15-6-9-22(10-7-15)12-14-3-4-16(25-2)11-17(14)19/h3-5,8,11,15H,6-7,9-10,12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZBHCOPCDHPOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=NN1C2CCN(CC2)CC3=C(C=C(C=C3)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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